Diethyl sulfate-d10

Analytical Chemistry Mass Spectrometry Internal Standard

Diethyl sulfate-d10 (CAS 96617-81-1) is the perdeuterated analog of diethyl sulfate, an organosulfur compound classified as a diester of sulfuric acid. It is supplied as a colorless, oily liquid with a faint peppermint odor, meeting standard specifications of 95 atom % D isotopic purity and 97% (CP) assay.

Molecular Formula C4H10O4S
Molecular Weight 164.25 g/mol
CAS No. 96617-81-1
Cat. No. B12055238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDiethyl sulfate-d10
CAS96617-81-1
Molecular FormulaC4H10O4S
Molecular Weight164.25 g/mol
Structural Identifiers
SMILESCCOS(=O)(=O)OCC
InChIInChI=1S/C4H10O4S/c1-3-7-9(5,6)8-4-2/h3-4H2,1-2H3/i1D3,2D3,3D2,4D2
InChIKeyDENRZWYUOJLTMF-MWUKXHIBSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Diethyl sulfate-d10 (CAS 96617-81-1) – Core Identity and Procurement Baseline


Diethyl sulfate-d10 (CAS 96617-81-1) is the perdeuterated analog of diethyl sulfate, an organosulfur compound classified as a diester of sulfuric acid. It is supplied as a colorless, oily liquid with a faint peppermint odor, meeting standard specifications of 95 atom % D isotopic purity and 97% (CP) assay . Its molecular formula is C4D10O4S (linear: (C2D5O)2SO2) and it has a molecular weight of 163.74 by atom % calculation, corresponding to a mass shift of M+10 relative to unlabeled diethyl sulfate [1]. The compound retains the core alkylating reactivity of its unlabeled counterpart, serving as an ethylating agent in organic synthesis, but its complete deuteration uniquely enables its use as a precise internal standard for mass spectrometry and NMR quantitation of diethyl sulfate and related ethylated species .

Type Perdeuterated diethyl sulfate internal standard
Workflow Co-eluting ISTD for diethyl sulfate quantitation by LC-MS/GC-MS
Key attribute M+10 mass shift enables unambiguous analyte differentiation without chromatographic impact

Why Diethyl sulfate-d10 Cannot Be Replaced by Unlabeled Diethyl Sulfate or Other Alkylating Agents


Generic substitution of diethyl sulfate-d10 with unlabeled diethyl sulfate, dimethyl sulfate, or ethyl iodide fails in analytical and mechanistic applications because the deuterated compound provides a unique mass spectrometric and NMR signature that is essential for precise quantitation and tracking. The 10-deuterium label creates a mass shift of M+10, enabling unambiguous differentiation from the unlabeled analyte in complex matrices, thereby eliminating ion suppression and matrix effects that plague conventional internal standards [1]. Furthermore, while diethyl sulfate and dimethyl sulfate share similar alkylating reactivity, their distinct physical properties—such as density (1.250 g/mL for diethyl sulfate-d10 vs 1.177 g/mL for unlabeled diethyl sulfate and 1.333 g/mL for dimethyl sulfate) and boiling point (208 °C vs 188 °C)—render them unsuitable as direct substitutes in validated analytical methods [2]. Ethyl iodide, another ethylating agent, exhibits fundamentally different volatility (boiling point 69-73 °C) and density (1.940 g/mL), precluding its use as a surrogate in procedures optimized for sulfate esters [3].

Diethyl sulfate-d10
Unlabeled / dimethyl sulfate / ethyl iodide
M+10 mass shift for co-eluting ISTD
Absent isotopic signature; cannot correct matrix effects or ion suppression
Density ~1.250 g/mL
Density deviations (>6%) may alter validated extraction or dilution parameters
Boiling point ~208 °C
Lower boiling points (dimethyl sulfate 188 °C) disrupt thermal methods; ethyl iodide volatility precludes sulfate-specific workflows

Quantitative Differentiation of Diethyl sulfate-d10: Head-to-Head Comparator Evidence


Mass Spectrometric Discrimination: M+10 Shift Enables Precise Quantitation of Diethyl Sulfate

Diethyl sulfate-d10 provides a mass shift of M+10 relative to unlabeled diethyl sulfate (MW 154.18 vs 164.25). This isotopic delta ensures complete chromatographic co-elution while enabling distinct MS detection channels, a requirement for accurate quantification in LC-MS/MS and GC-MS methods . In contrast, unlabeled diethyl sulfate cannot serve as an internal standard for itself due to identical mass and retention time, while non-isotopic analogs like dimethyl sulfate exhibit different chromatographic behavior, introducing quantification error [1].

MS Differentiation
Head-to-head
d10 target 164.09 Da (M+10)
unlabeled / dimethyl sulfate 154.18 Da / 126.13 Da
Enables co-eluting ISTD with distinct detection channel for matrix-effect correction
Requires ≥95 atom % D to minimize isotopologue interference
Analytical Chemistry Mass Spectrometry Internal Standard

Physical Property Differentiation: Density as a Purity and Identity Marker

Diethyl sulfate-d10 exhibits a density of 1.250 g/mL at 25 °C, which is 6.2% higher than the 1.177 g/mL of unlabeled diethyl sulfate at the same temperature [1]. This measurable difference arises from the increased mass of deuterium and provides a simple, non-spectroscopic method to verify isotopic purity and compound identity. Dimethyl sulfate (density 1.333 g/mL) and ethyl iodide (1.940 g/mL) deviate even more significantly, confirming that density is not a reliable proxy for substitution [2][3].

Density
Head-to-head
1.250 g/mL
Supports rapid identity and isotopic enrichment check
Unlabeled: 1.177 g/mL; dimethyl sulfate: 1.333 g/mL
Quality Control Physical Chemistry Deuterium Isotope Effect

Boiling Point and Thermal Stability: Comparable to Unlabeled Analog, Ensuring Process Transferability

Both diethyl sulfate-d10 and its unlabeled counterpart exhibit a boiling point of 208 °C (lit.) [1]. This near-identity in thermal behavior is crucial for synthetic applications where reaction temperature and distillation parameters must be maintained. In contrast, dimethyl sulfate boils at 188 °C, and ethyl iodide at 69-73 °C, making them unsuitable as thermal surrogates in reactions optimized for diethyl sulfate [2][3]. The isotopic substitution does not alter the boiling point, validating its use as a drop-in replacement in established ethylation protocols.

Boiling Point
Head-to-head
208 °C
Identical to unlabeled; ensures thermal process transferability
Dimethyl sulfate: 188 °C; ethyl iodide: 69–73 °C
Process Chemistry Thermal Stability Reaction Optimization

NMR Silence: Deuteration Eliminates Proton Signals, Simplifying Spectral Interpretation

In ¹H NMR, diethyl sulfate-d10 is completely silent in the proton spectrum, whereas unlabeled diethyl sulfate produces characteristic quartet and triplet signals for the ethyl groups [1]. This spectral silence allows diethyl sulfate-d10 to be used as a solvent or internal reference without interfering with analyte signals. It also enables mechanistic studies where ethyl transfer from the reagent must be tracked via ²H NMR or mass spectrometry. Other ethylating agents like dimethyl sulfate or ethyl iodide produce their own distinct proton resonances, complicating spectral analysis.

¹H NMR Silence
Class-level
No proton signals (fully deuterated)
Simplifies spectral interpretation; allows reaction monitoring without interference
Unlabeled produces CH₂/CH₃ resonances ~1.4–4.2 ppm
NMR Spectroscopy Deuterium Labeling Reaction Monitoring

Isotopic Purity Specification: 95 atom % D Enables Reliable Quantitation Down to Trace Levels

Commercially available diethyl sulfate-d10 is specified at 95 atom % D isotopic purity and 97% (CP) assay . This high enrichment ensures that the M+10 ion is the predominant species in MS, with minimal contribution from lower mass isotopologues that could bias quantification. In contrast, lower-enrichment deuterated analogs or in-house synthesized materials often exhibit variable isotopic purity, leading to non-linear calibration curves and poor reproducibility in trace analysis of genotoxic impurities [1].

Isotopic Purity
Data to verify
95 atom % D
Supports batch consistency review for trace-level quantitation
Verify by in-house MS or NMR; commercial specification may vary
Isotopic Purity Trace Analysis Regulatory Compliance

Regulatory Hazard Classification Parity: Identical GHS Categorization Ensures Safety Protocol Transferability

Diethyl sulfate-d10 carries the same GHS hazard classifications as unlabeled diethyl sulfate: Acute Toxicity (Dermal Cat. 3, Oral/Inhalation Cat. 4), Carcinogenicity (Cat. 1B), Germ Cell Mutagenicity (Cat. 1B), and Skin Corrosion (Cat. 1B) [1]. This parity means that existing safety protocols, personal protective equipment requirements, and waste handling procedures for diethyl sulfate can be directly applied to the deuterated analog without modification. In contrast, alternative ethylating agents like ethyl iodide exhibit different hazard profiles (e.g., flammability, irritancy) that may require additional safety measures [2].

GHS Profile
Head-to-head
d10 classification Carc. 1B, Muta. 1B, Skin Corr. 1B
unlabeled analog Identical categories
Identical hazard classification may simplify protocol transfer
Review specific CLP/GHS labeling for full details
Safety GHS Classification Carcinogenicity

Optimal Application Scenarios for Diethyl sulfate-d10 Driven by Verified Differentiation Evidence


Quantitation of Residual Diethyl Sulfate in Pharmaceutical APIs and Intermediates

As an internal standard in LC-MS/MS or GC-MS methods, diethyl sulfate-d10 enables accurate quantification of genotoxic impurity diethyl sulfate at trace levels (ppm to ppb). Its M+10 mass shift ensures complete chromatographic co-elution with the analyte, correcting for matrix effects and ion suppression . This is mandated by ICH M7 guidelines for control of mutagenic impurities.

Mechanistic Elucidation of Ethyl Transfer Reactions

In studies where the fate of the ethyl group must be tracked, diethyl sulfate-d10 provides a clean isotopic label. The absence of ¹H NMR signals simplifies reaction monitoring, while the deuterium label can be followed via ²H NMR or mass spectrometry to determine regioselectivity and reaction kinetics [1].

Quality Control of Deuterated Ethanol or Ethyl Ether Synthesis

Diethyl sulfate-d10 serves as a starting material for the synthesis of perdeuterated ethanol (C2D5OH) or ethyl ether via hydrolysis or nucleophilic substitution. The high isotopic purity (95 atom % D) ensures that the resulting deuterated solvents meet the stringent isotopic enrichment requirements for NMR and MS applications .

Development of Validated Analytical Methods for Alkylating Agent Residues

In method development for the simultaneous determination of alkylating agent residues (e.g., mesylates, tosylates, sulfates), diethyl sulfate-d10 can be used as a model compound to optimize derivatization and headspace-GC-MS conditions, leveraging its identical thermal and chemical behavior to unlabeled diethyl sulfate [2].

Application
Selection Property
Validation Focus
Pharmaceutical impurity analysis research
Co-eluting ISTD for diethyl sulfate
Matrix effect and ion suppression correction
Ethyl transfer mechanism studies
Deuterium label for MS/²H NMR tracking
Reaction pathway and kinetics interpretation
Deuterated solvent synthesis
High isotopic enrichment building block
Isotopic purity of downstream products
Alkylating agent residue method development
Identical thermal/chemical behavior to unlabeled
Derivatization and HS-GC-MS condition optimization

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